molecular formula C16H22N2O2 B13934101 tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate

tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate

Cat. No.: B13934101
M. Wt: 274.36 g/mol
InChI Key: HJZRIRSNYRRMOV-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate is a chemical compound with a complex structure that includes a bipyridine core

Preparation Methods

The synthesis of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of bipyridine derivatives with tert-butyl esters under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .

Comparison with Similar Compounds

Similar compounds to 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate include other bipyridine derivatives such as:

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.

    1,10-Phenanthroline: Another ligand with a similar structure but different chemical properties.

Compared to these compounds, 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate offers unique steric and electronic properties due to the presence of the tert-butyl ester group, which can influence its reactivity and binding affinity in various applications .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl 3-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-12-7-8-14(13-6-5-9-17-10-13)18(11-12)15(19)20-16(2,3)4/h5-6,8-10,12H,7,11H2,1-4H3

InChI Key

HJZRIRSNYRRMOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CN=CC=C2

Origin of Product

United States

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